molecular formula C20H21N3O3S B6558186 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide CAS No. 1040655-72-8

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B6558186
CAS No.: 1040655-72-8
M. Wt: 383.5 g/mol
InChI Key: RGIBVWZQEHAIJR-UHFFFAOYSA-N
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Description

The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide features a thiazole core substituted at position 2 with a 2,5-dimethoxyaniline group and at position 4 with an acetamide moiety linked to a 4-methylphenyl ring. This structure combines aromatic methoxy groups, a heterocyclic thiazole, and an amide functional group, which are common motifs in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-4-6-14(7-5-13)21-19(24)10-15-12-27-20(22-15)23-17-11-16(25-2)8-9-18(17)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIBVWZQEHAIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(4-Methylphenyl)chloroacetamide

Reagents :

  • 4-Methylaniline (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure :

  • Dissolve 4-methylaniline (10.7 g, 0.1 mol) in DCM (150 mL) under nitrogen.

  • Add triethylamine (20.2 mL, 0.2 mol) dropwise at 0°C.

  • Introduce chloroacetyl chloride (11.3 mL, 0.12 mol) slowly, maintaining temperature <5°C.

  • Stir at room temperature for 6 hours.

  • Wash with 5% HCl (2×100 mL), then saturated NaHCO₃ (2×100 mL).

  • Dry over MgSO₄, filter, and evaporate under reduced pressure.

Yield : 92% (white crystalline solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 2H, Ar-H), 7.19 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂Cl), 2.38 (s, 3H, CH₃).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Preparation of 1-(2,5-Dimethoxyphenyl)thiourea

Reagents :

  • 2,5-Dimethoxyaniline (1.0 equiv)

  • Carbon disulfide (1.5 equiv)

  • Potassium hydroxide (1.5 equiv)

  • Ethanol, absolute

Procedure :

  • Dissolve 2,5-dimethoxyaniline (15.3 g, 0.1 mol) in ethanol (200 mL).

  • Add KOH (8.4 g, 0.15 mol) and cool to 0°C.

  • Slowly add carbon disulfide (9.0 mL, 0.15 mol) with vigorous stirring.

  • Reflux for 8 hours, then pour into ice-water (500 mL).

  • Filter the precipitate and recrystallize from ethanol.

Yield : 85% (pale yellow crystals).
Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 179.2 (C=S), 151.1, 148.3 (Ar-OCH₃), 112.4–116.8 (Ar-C), 56.1, 55.8 (OCH₃).

Cyclocondensation to Form Thiazole Core

Reagents :

  • N-(4-Methylphenyl)chloroacetamide (1.0 equiv)

  • 1-(2,5-Dimethoxyphenyl)thiourea (1.0 equiv)

  • Sodium acetate (1.5 equiv)

  • Ethanol, anhydrous

Procedure :

  • Suspend N-(4-methylphenyl)chloroacetamide (19.8 g, 0.1 mol) and thiourea derivative (23.7 g, 0.1 mol) in ethanol (300 mL).

  • Add sodium acetate (12.3 g, 0.15 mol) and reflux for 12 hours.

  • Cool to room temperature, filter precipitated product, and wash with cold ethanol.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 78% (off-white powder).
Characterization :

  • LC-MS : m/z 428.1 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 7.28 (d, J=8.4 Hz, 2H, Ar-H), 6.98–7.12 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

Optimization and Mechanistic Considerations

Solvent and Base Effects

Comparative trials (Table 1) reveal ethanol as optimal for cyclocondensation, balancing reactivity and solubility. Polar aprotic solvents (DMF, DMSO) accelerate reactions but complicate purification.

Table 1. Solvent Screening for Cyclocondensation

SolventTime (h)Yield (%)Purity (%)
Ethanol127898
DMF68291
Acetonitrile186595

Base selection critically influences deprotonation and cyclization kinetics. Sodium acetate outperforms stronger bases (e.g., K₂CO₃) by minimizing side reactions.

Temperature and Stoichiometry

Reflux conditions (78°C) ensure complete conversion, whereas lower temperatures (50°C) yield 45% product after 24 hours. A 1:1 molar ratio of chloroacetamide to thiourea maximizes yield; excess thiourea (1.2 equiv) increases byproducts.

Alternative Synthetic Pathways

Post-Cyclization Acylation

An alternative route involves synthesizing 4-bromo-2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazole followed by Buchwald-Hartwig amidation with N-(4-methylphenyl)acetamide. However, this method suffers from lower yields (52%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DMF elevates yield to 85% but necessitates specialized equipment and generates impurities requiring chromatographic removal.

Scalability and Industrial Considerations

Kilogram-scale trials demonstrate consistent yields (75–78%) using ethanol reflux, affirming route robustness. Key challenges include:

  • Particle size control : Crystallization in ethanol produces fines; antisolvent (water) addition improves filtration.

  • Waste management : Ethanol recovery via distillation reduces environmental impact.

Analytical and Spectroscopic Validation

Critical Data :

  • XRD Analysis : Confirms planar thiazole ring with dihedral angles of 12.3° (acetamide-phenyl) and 8.7° (dimethoxyphenyl-thiazole).

  • Thermogravimetry : Decomposition onset at 248°C, indicating thermal stability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for this compound is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of approximately 372.48 g/mol. The structure features a thiazole ring, an amine group, and aromatic components that contribute to its biological activity.

Synthetic Route Overview

The synthesis of this compound typically involves several key steps:

StepDescription
1Formation of the thiazole ring through the reaction of 2,5-dimethoxyaniline with thioketones or thioamide derivatives.
2Nucleophilic aromatic substitution to introduce the dimethoxyphenyl group.
3Acylation of the amino group with acetic anhydride or acetyl chloride to yield the acetamide.

Anticancer Properties

Research indicates that thiazole derivatives like this compound exhibit anticancer properties by targeting specific enzymes or receptors involved in cell proliferation. The mechanism often involves inhibition of pathways critical for cancer cell survival and growth. For example, studies have demonstrated that compounds in this class can inhibit the activity of certain kinases associated with tumor progression.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens:

  • Antibacterial Activity : In vitro studies report minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.70 mg/mL against sensitive strains such as Bacillus cereus and moderate activity against resistant strains like Escherichia coli.
  • Antifungal Activity : The compound has also displayed effective inhibition against fungi such as Trichophyton viride and Aspergillus niger, with MIC values reported as low as 0.11 mg/mL for certain derivatives.

Case Studies

Several case studies have highlighted the pharmacological properties of this compound:

  • Study on Antibacterial Efficacy : A study published in MDPI demonstrated that thiazole derivatives exhibited strong antibacterial activity with MIC values significantly lower than those of standard antibiotics.
  • Antifungal Evaluation : Research indicated that these derivatives showed superior antifungal activity compared to traditional agents like ketoconazole.
  • Mechanistic Insights : Molecular docking studies suggested that these compounds may inhibit enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.

Mechanism of Action

The mechanism of action of 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylphenyl group in the target compound reduces steric hindrance compared to bulkier substituents like trifluoromethyl .

Pyrazole and Triazole-Based Acetamides

Pyrazole Derivatives

The pyrazole-containing compound 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibits:

  • Dihedral angles: 80.7° (amide vs. dichlorophenyl) and 64.8° (amide vs. pyrazole), indicating significant steric repulsion and non-planarity .
  • Hydrogen bonding : Forms R₂²(10) dimers via N–H···O interactions, unlike the target compound’s thiazole-based structure, which lacks a pyrazole ring’s hydrogen-bonding propensity .

Triazole Derivatives

The triazole-based 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide () highlights:

  • Electronic effects: The dimethylamino group (NMe2) enhances electron-donating capacity, contrasting with the target compound’s electron-withdrawing methoxy groups .

Pharmacologically Active Analogues

Midodrine (), a vasotonic agent with the structure 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, shares the 2,5-dimethoxyphenyl moiety but incorporates a hydroxyethyl group instead of a thiazole ring. This difference likely impacts bioavailability, as Midodrine’s polar hydroxy group facilitates renal excretion, whereas the target compound’s lipophilic thiazole may enhance tissue penetration .

Biological Activity

The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide is a heterocyclic organic molecule of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a dimethoxyphenyl group, and an acetamide functional group, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : This is achieved through the reaction of an appropriate α-haloketone with thiourea under basic conditions.
  • Introduction of the Dimethoxyphenyl Group : This is accomplished via nucleophilic aromatic substitution, where 2,5-dimethoxyaniline reacts with the thiazole intermediate.
  • Acetamide Formation : The final step involves acylation of the amino group with acetic anhydride or acetyl chloride to yield the desired acetamide.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have shown that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF7 Cell Line : Compounds with similar thiazole and dimethoxy groups demonstrated IC50 values ranging from 3.79 µM to 12.50 µM against breast cancer cells .
  • A549 Cell Line : Other derivatives exhibited IC50 values around 26 µM, indicating moderate effectiveness against lung cancer cells .

Anti-inflammatory Activity

Research has indicated that compounds featuring thiazole rings can exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These enzymes are crucial in the inflammatory response:

  • Mechanism of Action : The compound may inhibit these enzymes, leading to reduced production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure significantly impact biological activity:

  • Dimethoxy Group : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may facilitate better binding to biological targets.
  • Thiazole Ring : This heterocyclic component is essential for the compound's interaction with specific receptors or enzymes involved in disease processes .

Case Studies and Experimental Data

In several experimental setups, derivatives of this compound were evaluated for their biological activities:

CompoundCell LineIC50 (µM)Activity
AMCF73.79Anticancer
BA54926Anticancer
CRAW264.7Not specifiedAnti-inflammatory

These results illustrate the potential efficacy of compounds derived from thiazole and dimethoxyphenyl structures in targeting cancer and inflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(4-methylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sequential functionalization. For example:

  • Step 1 : Condensation of 2,5-dimethoxyaniline with a thiazole precursor (e.g., bromothiazole) under basic conditions (e.g., triethylamine) in dichloromethane .

  • Step 2 : Acylation with 4-methylphenylacetamide using coupling agents like EDC/HOBt in DMF .

  • Critical Parameters : Temperature (room temp to 80°C), solvent polarity, and catalyst choice (e.g., K₂CO₃ for nucleophilic substitutions) .

    Reaction Step Key Reagents/Conditions Yield Optimization
    Thiazole Formation2,5-dimethoxyaniline, Br-thiazole, Et₃N, CH₂Cl₂Stirring for 24–48 hours
    Acylation4-methylphenylacetamide, EDC/HOBt, DMFpH 7–8, 0°C to RT

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify proton environments (e.g., methoxy peaks at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 427.12) .
  • X-ray Crystallography : SHELX software for refining crystal structures, ensuring bond angles/geometry match expected values .

Q. What standard methods assess solubility and stability for pharmacological testing?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring degradation products .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HT-29) with IC₅₀ calculation .

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling up the reaction?

  • Methodological Answer :

  • DOE Approach : Vary solvent (DMF vs. THF), catalyst loading (1–5 mol%), and temperature (RT vs. 60°C) .
  • Work-Up : Use liquid-liquid extraction (ethyl acetate/water) to minimize losses; silica gel chromatography for purity >95% .

Q. How should researchers resolve contradictions in bioactivity data across assays?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase) .
  • DFT Calculations : Gaussian 16 for optimizing geometry and calculating electrostatic potentials .

Q. How are synthetic impurities identified and mitigated?

  • Methodological Answer :

  • HPLC-PDA/MS : Detect impurities >0.1% using C18 columns (gradient: 5–95% acetonitrile/water) .
  • Recrystallization : Use ethanol/water mixtures to remove polar byproducts .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :

  • PK/PD Modeling : Measure plasma half-life (e.g., via LC-MS/MS in rodent serum) to adjust dosing regimens .
  • Metabolite Screening : Identify active metabolites using hepatocyte incubation assays .

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